![molecular formula C26H34ClN5O6S2 B2696722 Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1321840-79-2](/img/structure/B2696722.png)
Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a methoxy group, a benzothiazole group, a carbamoyl group, a phenylsulfonyl group, and a piperazine carboxylate group . These functional groups suggest that this compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzothiazole and phenyl groups would contribute to aromaticity, while the dimethylamino and methoxy groups could provide sites for hydrogen bonding. The piperazine ring could add conformational flexibility to the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. For example, the amine group could potentially undergo reactions with acids or electrophiles, while the carbonyl group in the carbamoyl moiety could be involved in nucleophilic addition reactions .Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study detailed the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, demonstrating moderate to good antimicrobial activity, highlighting the potential of these core components in developing new antimicrobial agents Mhaske et al., 2014.
Antimicrobial Studies
- Research on new pyridine derivatives, including those with benzothiazole and piperazine components, showed considerable antibacterial activity. This underscores the importance of these moieties in designing compounds with potential therapeutic applications Patel & Agravat, 2009.
Structural and Chemical Properties
- The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was analyzed, providing insights into the conformational preferences of piperazine-containing compounds, which could be relevant for designing drugs with improved pharmacokinetic properties Faizi et al., 2016.
Novel Synthetic Approaches
- An improved synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an important intermediate for the anti-hypertensive drug Doxazosin, was reported, showcasing the versatility of piperazine derivatives in medicinal chemistry Ramesh et al., 2006.
Antitumor and Antioxidant Activities
- The synthesis and biological evaluation of newer carbazole derivatives, including structures with piperazine and oxadiazole components, demonstrated significant antibacterial, antifungal, and anticancer activities. This suggests the potential of these chemical frameworks in developing multi-targeted therapeutic agents Sharma et al., 2014.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[4-[2-(dimethylamino)ethyl-(4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O6S2.ClH/c1-5-37-26(33)29-14-16-30(17-15-29)39(34,35)20-11-9-19(10-12-20)24(32)31(18-13-28(2)3)25-27-23-21(36-4)7-6-8-22(23)38-25;/h6-12H,5,13-18H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVZEIITZDAPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=CC=C4S3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

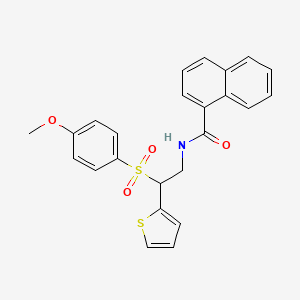
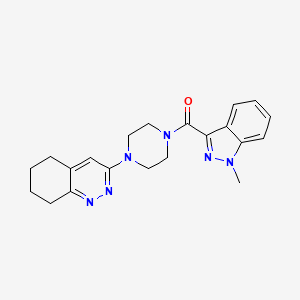
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)
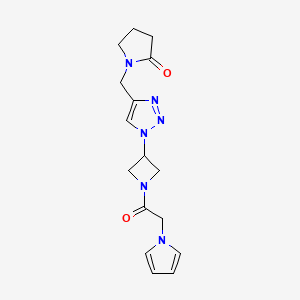

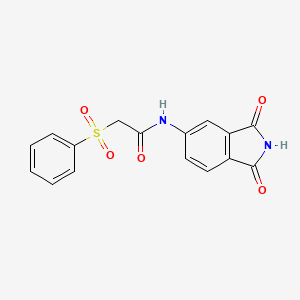
![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)
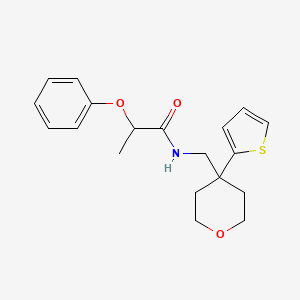


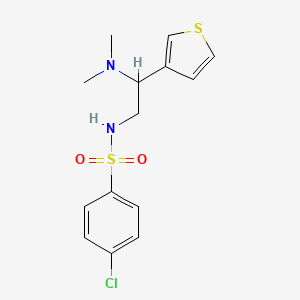


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696661.png)